molecular formula C14H22BNO3 B13924383 5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-3-isopropyl-2-methoxypyridine

5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-3-isopropyl-2-methoxypyridine

Cat. No.: B13924383
M. Wt: 263.14 g/mol
InChI Key: QOOAUABZWZDQEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-3-isopropyl-2-methoxypyridine: is an organic compound that features a boron-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-3-isopropyl-2-methoxypyridine typically involves the formation of the boron-containing heterocycle through a series of organic reactions. One common method involves the reaction of a pyridine derivative with a boronic acid or boronate ester under specific conditions, such as the presence of a catalyst and a suitable solvent .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving the boron atom, leading to the formation of boronic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the boron-containing heterocycle into different boron-hydride species.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine ring or the boron heterocycle are replaced by other groups.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while substitution reactions can produce a wide range of functionalized pyridine derivatives .

Scientific Research Applications

Chemistry:

Biology and Medicine:

Industry:

Mechanism of Action

The mechanism by which 5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-3-isopropyl-2-methoxypyridine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The boron atom in the heterocycle can form reversible covalent bonds with nucleophilic sites on proteins, modulating their activity. This interaction can affect various biochemical pathways, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

  • 5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-1-isopropyl-1H-pyrazole
  • 5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane

Comparison: Compared to similar compounds, 5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-3-isopropyl-2-methoxypyridine is unique due to the presence of both the boron-containing heterocycle and the methoxypyridine moiety. This combination imparts distinct chemical and biological properties, making it more versatile in various applications .

Properties

Molecular Formula

C14H22BNO3

Molecular Weight

263.14 g/mol

IUPAC Name

5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-2-methoxy-3-propan-2-ylpyridine

InChI

InChI=1S/C14H22BNO3/c1-10(2)12-6-11(7-16-13(12)17-5)15-18-8-14(3,4)9-19-15/h6-7,10H,8-9H2,1-5H3

InChI Key

QOOAUABZWZDQEF-UHFFFAOYSA-N

Canonical SMILES

B1(OCC(CO1)(C)C)C2=CC(=C(N=C2)OC)C(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.